molecular formula C10H10F2O2 B1446620 (4-(Difluoromethyl)phenyl)propanoic acid CAS No. 1546905-68-3

(4-(Difluoromethyl)phenyl)propanoic acid

Cat. No.: B1446620
CAS No.: 1546905-68-3
M. Wt: 200.18 g/mol
InChI Key: LVXZDAFJMMWJLD-UHFFFAOYSA-N
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Description

(4-(Difluoromethyl)phenyl)propanoic acid is an organic compound belonging to the family of phenylpropanoic acids. This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is widely used in various scientific experiments and has significant implications in different fields, including research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethyl)phenyl)propanoic acid typically involves the introduction of a difluoromethyl group to a phenylpropanoic acid precursor. One common method is the difluoromethylation of phenylpropanoic acid derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as palladium or copper under specific conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize difluoromethylating agents like ClCF2H and novel non-ozone depleting difluorocarbene reagents. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (4-(Difluoromethyl)phenyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under basic conditions.

Major Products: The major products formed from these reactions include difluoromethyl-substituted alcohols, ketones, and various substituted phenylpropanoic acid derivatives .

Scientific Research Applications

(4-(Difluoromethyl)phenyl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biochemical activities. The compound may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

    (4-(Trifluoromethyl)phenyl)propanoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.

    (4-(Chloromethyl)phenyl)propanoic acid: Contains a chloromethyl group instead of a difluoromethyl group.

    (4-(Bromomethyl)phenyl)propanoic acid: Contains a bromomethyl group instead of a difluoromethyl group.

Uniqueness: (4-(Difluoromethyl)phenyl)propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various applications .

Properties

IUPAC Name

3-[4-(difluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-10(12)8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5,10H,3,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXZDAFJMMWJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546905-68-3
Record name 3-(4-(difluoromethyl)phenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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